molecular formula C12H25NO B15230554 N-(1-cyclohexylethyl)-1-methoxypropan-2-amine

N-(1-cyclohexylethyl)-1-methoxypropan-2-amine

Cat. No.: B15230554
M. Wt: 199.33 g/mol
InChI Key: MTMXGLPEIIYRKJ-UHFFFAOYSA-N
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Description

N-(1-cyclohexylethyl)-1-methoxypropan-2-amine is a chemical compound that belongs to the class of amines It is characterized by the presence of a cyclohexyl group attached to an ethyl chain, which is further connected to a methoxypropan-2-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclohexylethyl)-1-methoxypropan-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-cyclohexylethylamine with 1-methoxypropan-2-ol under acidic conditions to form the desired product. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the amine bond.

Another approach involves the use of reductive amination, where 1-cyclohexylethylamine is reacted with 1-methoxypropan-2-one in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride. This method is advantageous due to its high yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to consistent product quality and higher efficiency. The use of automated systems also minimizes human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclohexylethyl)-1-methoxypropan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this reaction include alkyl halides and strong bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, strong bases like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of ketones or oxides.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of new amine derivatives with different functional groups.

Scientific Research Applications

N-(1-cyclohexylethyl)-1-methoxypropan-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors. It serves as a model compound for understanding the behavior of similar amines in biological systems.

    Medicine: Research is ongoing to investigate the potential therapeutic applications of the compound. It may have properties that make it useful in the development of new drugs or treatments.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of N-(1-cyclohexylethyl)-1-methoxypropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The methoxy group may participate in hydrogen bonding or other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

N-(1-cyclohexylethyl)-1-methoxypropan-2-amine can be compared with other similar compounds, such as:

    N-(1-cyclohexylethyl)amine: Lacks the methoxypropan-2-amine structure, resulting in different chemical properties and reactivity.

    1-methoxypropan-2-amine: Lacks the cyclohexylethyl group, leading to different steric and electronic effects.

    N-(1-cyclohexylethyl)-1-methoxyethanamine: Similar structure but with a different alkyl chain length, affecting its physical and chemical properties.

Properties

Molecular Formula

C12H25NO

Molecular Weight

199.33 g/mol

IUPAC Name

N-(1-cyclohexylethyl)-1-methoxypropan-2-amine

InChI

InChI=1S/C12H25NO/c1-10(9-14-3)13-11(2)12-7-5-4-6-8-12/h10-13H,4-9H2,1-3H3

InChI Key

MTMXGLPEIIYRKJ-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NC(C)C1CCCCC1

Origin of Product

United States

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